molecular formula C14H14FNO B8167870 6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8167870
M. Wt: 231.26 g/mol
InChI Key: JLDYGCAYKMUXBZ-UHFFFAOYSA-N
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Description

6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Similar structure but lacks the fluorine and amine groups.

    4-Fluoro-4’-methylbiphenyl: Similar structure but lacks the methoxy and amine groups.

    3-Fluoro-4-methoxyaniline: Similar structure but lacks the biphenyl core.

Uniqueness

6-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-5-(3-methoxyphenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-6-13(15)12(8-14(9)16)10-4-3-5-11(7-10)17-2/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDYGCAYKMUXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC(=CC=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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